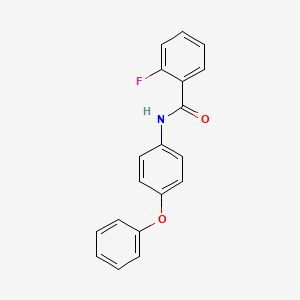![molecular formula C21H27NO2 B4794131 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Descripción general
Descripción
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis.
Mecanismo De Acción
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide activates the AMPK pathway by binding to the γ-subunit of the AMPK complex. This results in conformational changes that increase the activity of the AMPK complex. Activation of the AMPK pathway leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to inhibit the mTOR pathway by reducing the phosphorylation of mTOR and its downstream targets.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle cells, which can improve insulin sensitivity and glucose homeostasis. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to increase fatty acid oxidation and mitochondrial biogenesis in skeletal muscle cells, which can improve energy metabolism. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has a high potency and specificity for the AMPK pathway, which allows for precise targeting of cellular energy metabolism. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to have low toxicity in vitro. However, 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has some limitations for lab experiments. It has a short half-life in vivo, which limits its therapeutic potential. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is also not soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide. One potential direction is to develop more potent and selective activators of the AMPK pathway. Another potential direction is to investigate the therapeutic potential of 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide for the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to understand the long-term effects of 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide on cellular energy metabolism and its potential side effects.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism. Activation of the AMPK pathway leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15-12-16(2)14-19(13-15)24-11-10-22-20(23)17-6-8-18(9-7-17)21(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTFFXLPWWUVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)
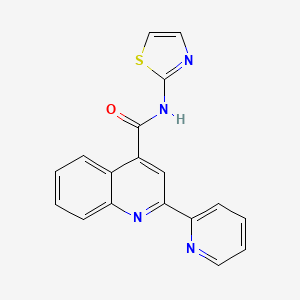
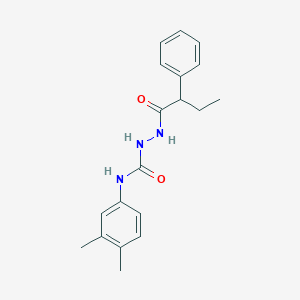
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)
![2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)
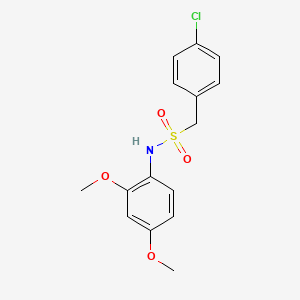
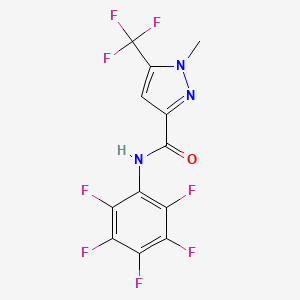
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)
